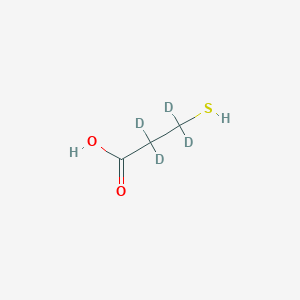

3-Mercaptopropionic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H6O2S |

|---|---|

Molecular Weight |

110.17 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterio-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/i1D2,2D2 |

InChI Key |

DKIDEFUBRARXTE-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])S |

Canonical SMILES |

C(CS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Mercaptopropionic Acid-d4: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Mercaptopropionic acid-d4 (3-MPA-d4). This deuterated analog of 3-Mercaptopropionic acid is a valuable tool in various research and development applications, particularly in drug discovery and material science. This document summarizes its key chemical data, stability profile, and provides insights into its practical applications and relevant experimental protocols.

Core Chemical Properties

Deuterium-labeled compounds, such as this compound, are of significant interest in pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of drug candidates.[1] While specific experimental data for the physical properties of this compound is limited, the following tables provide its known properties and an approximation based on its non-deuterated counterpart, 3-Mercaptopropionic acid.

Table 1: General and Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 3-Mercaptopropionic acid (for comparison) |

| CAS Number | 1141188-67-6 | 107-96-0 |

| Molecular Formula | C3H2D4O2S | C3H6O2S[2] |

| Molecular Weight | 110.17 g/mol [1] | 106.14 g/mol |

| Appearance | Viscous liquid, colorless to light color | Clear, colorless to pale yellow oily liquid[3] |

| Melting Point | Data not available | 15-18 °C[2][4] |

| Boiling Point | Data not available | 110-111 °C at 15 mmHg[2][4] |

| Density | Data not available | 1.218 g/mL at 25 °C[2][4] |

| Solubility | Data not available | Soluble in water, alcohol, ether, and benzene[5][6] |

| Refractive Index | Data not available | n20/D 1.492[2][4] |

Disclaimer: The physical properties of 3-Mercaptopropionic acid are provided as an estimate for the d4 variant due to the lack of specific experimental data for the deuterated compound.

Stability and Reactivity

The stability and reactivity of this compound are expected to be very similar to the non-deuterated form. The presence of deuterium atoms is unlikely to significantly alter its fundamental chemical reactivity in most common laboratory conditions.

Table 2: Stability and Reactivity Profile

| Parameter | Information |

| Stability | Stable under recommended storage conditions.[7] |

| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. |

| Hazardous Decomposition Products | Carbon oxides and sulfur oxides under fire conditions. |

Applications in Research and Development

3-Mercaptopropionic acid and its deuterated form are valuable in several scientific domains due to their bifunctional nature, containing both a thiol and a carboxylic acid group.

Enzyme Inhibition and Drug Development

3-Mercaptopropionic acid is a known competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[8] By inhibiting GAD, it can be used to study the effects of reduced GABA levels in the central nervous system. The deuterated form, 3-MPA-d4, can be a valuable tool in these studies, particularly for metabolic stability and pharmacokinetic investigations.

Below is a simplified representation of the GABA synthesis pathway and the inhibitory action of 3-Mercaptopropionic acid.

Nanoparticle Functionalization

The thiol group of 3-Mercaptopropionic acid exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold and silver. This property allows it to be used as a capping and functionalizing agent. The carboxylic acid group then provides a hydrophilic surface and a point of attachment for further conjugation with biomolecules or other chemical entities. 3-MPA-d4 can be used in this context to provide a unique isotopic label for tracking and quantification of the functionalized nanoparticles.

Experimental Protocols

Functionalization of Gold Nanoparticles with 3-Mercaptopropionic Acid

This protocol describes a general method for the surface functionalization of gold nanoparticles (AuNPs) using 3-Mercaptopropionic acid. The same procedure can be applied using 3-MPA-d4.

Materials:

-

Gold nanoparticle solution

-

3-Mercaptopropionic acid (or 3-MPA-d4)

-

Deionized water

-

Centrifuge

-

pH meter

Procedure:

-

Preparation of 3-MPA Solution: Prepare a dilute solution of 3-Mercaptopropionic acid in a mixture of ethanol and deionized water.

-

Addition to AuNPs: Slowly add the 3-MPA solution to the gold nanoparticle solution while stirring. The molar ratio of 3-MPA to AuNPs should be optimized based on the nanoparticle size and concentration.

-

Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to ensure complete surface coverage.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs.

-

Washing: Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing steps at least three times to remove excess 3-MPA.

-

Final Resuspension: Resuspend the purified, functionalized AuNPs in a suitable buffer or solvent for long-term storage or further use.

The following diagram illustrates the general workflow for this experimental procedure.

References

- 1. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Mercaptopropionic acid CAS#: 107-96-0 [m.chemicalbook.com]

- 5. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. chem-stop.com [chem-stop.com]

- 8. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

3-Mercaptopropionic acid-d4 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercaptopropionic acid-d4, a deuterated analog of 3-Mercaptopropionic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key analytical data, outlines experimental protocols for its characterization, and presents visual workflows for better comprehension.

Quantitative Data Summary

The following tables summarize the typical physical and analytical data for this compound, based on information from various suppliers and analytical literature. It is important to note that a lot-specific Certificate of Analysis was not publicly available; therefore, these tables represent a composite of expected specifications.

Table 1: General Properties

| Property | Value | Source |

| Chemical Formula | C₃H₂D₄O₂S | [1][2] |

| Molecular Weight | 110.17 g/mol | [1][3] |

| CAS Number | 1141488-67-6 | [3][4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

Table 2: Analytical Specifications

| Analysis | Specification | Method |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry or ¹H NMR |

| Chemical Purity | ≥ 97% | GC-MS or HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |

| Residual Solvents | To be determined by user | GC-MS Headspace |

| Elemental Analysis | C, H, S (and D) content conforms to theoretical values | Elemental Analysis |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below. These protocols are based on established analytical practices for deuterated compounds and the non-deuterated analog.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of deuterium (B1214612) incorporation in this compound.

Methodology: High-resolution mass spectrometry (HRMS) is a common technique for this purpose.[7][8]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).[8]

-

Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ion peak cluster.

-

Data Analysis:

-

Identify the monoisotopic mass of the unlabeled compound (d0) and the deuterated compound (d4).

-

Measure the intensities of the isotopic peaks corresponding to d0, d1, d2, d3, and d4 species.

-

Calculate the isotopic enrichment using the relative intensities of these peaks. The atom % D is calculated by summing the contributions from all deuterated species.[9][10]

-

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Methodology: Due to the carboxylic acid and thiol groups, derivatization is often required to improve the volatility and chromatographic performance of the analyte.[11]

-

Derivatization (Silylation):

-

To a known amount of the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) in a suitable solvent like pyridine (B92270) or acetonitrile.

-

Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

-

-

GC-MS System:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating the derivatized analyte and potential impurities (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) at a controlled rate to separate the components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

The purity is determined by the area percentage of the main peak in the chromatogram.

-

Mass spectra of the main peak and any impurity peaks are used for identification by comparing with spectral libraries or through manual interpretation.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the positions of deuterium labeling.

Methodology: ¹H NMR and ²H (Deuterium) NMR are powerful tools for the analysis of deuterated compounds.[12][13]

-

Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). For ¹H NMR of a highly deuterated compound, a higher concentration may be needed to observe the residual proton signals.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the labeling.

-

The integration of the remaining proton signals can be used to estimate the level of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire the deuterium NMR spectrum. This will show signals at the chemical shifts where deuterium atoms are present, providing direct evidence of the labeling positions.

-

Quantitative ²H NMR can also be used to determine isotopic enrichment.[14]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the analysis and use of this compound.

Caption: Quality control workflow for this compound.

Caption: Workflow for determining isotopic enrichment by mass spectrometry.

Caption: Application of 3-MPA-d4 as an internal standard in a drug metabolism study.

References

- 1. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]

- 2. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]

- 3. This compound | 1141488-67-6 [sigmaaldrich.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. pubs.acs.org [pubs.acs.org]

3-Mercaptopropionic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary research applications of 3-Mercaptopropionic acid-d4 (3-MPA-d4), a deuterated form of 3-Mercaptopropionic acid. This document details its principal role as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for quantitative analysis. Furthermore, it explores its potential, yet less documented, use in investigating kinetic isotope effects in metabolic and pharmacological studies.

Core Application: Internal Standard in Quantitative Analysis

The most prevalent use of this compound in research is as an internal standard for the accurate quantification of its non-deuterated counterpart, 3-Mercaptopropionic acid (3-MPA), in various biological and environmental matrices. Stable isotope-labeled compounds, such as 3-MPA-d4, are ideal internal standards for mass spectrometry (MS) because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This includes similar extraction efficiencies, ionization responses, and chromatographic retention times. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for precise and accurate quantification.

The use of a deuterated internal standard like 3-MPA-d4 is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.[2]

Quantitative Data Summary

While specific quantitative data for 3-MPA-d4 applications are not widely published in publicly accessible literature, the following table summarizes typical parameters for the use of deuterated internal standards in analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

| Parameter | Typical Value/Range | Purpose |

| Isotopic Purity | >98% | To minimize signal overlap with the non-labeled analyte. |

| Concentration of Internal Standard | Consistent across all samples and standards | To ensure a constant reference point for quantification. |

| Analyte to Internal Standard Ratio | Calculated for calibration standards and unknown samples | Forms the basis of the calibration curve for quantification. |

| Linearity of Calibration Curve (r²) | >0.99 | To demonstrate a proportional relationship between the analyte concentration and the response ratio. |

| Limit of Detection (LOD) | Method-dependent (ng/mL to µg/mL range) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | Method-dependent (ng/mL to µg/mL range) | The lowest concentration of the analyte that can be accurately and precisely quantified. |

Experimental Protocols

Below is a generalized experimental protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of 3-MPA in a biological matrix (e.g., plasma, urine).

Objective: To quantify the concentration of 3-Mercaptopropionic acid in a biological sample.

Materials:

-

3-Mercaptopropionic acid (analyte standard)

-

This compound (internal standard)

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid or other appropriate mobile phase modifier

-

Biological matrix (e.g., plasma, urine)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 3-MPA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of 3-MPA-d4 in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the 3-MPA stock solution to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Spike each calibration standard with a fixed concentration of the 3-MPA-d4 internal standard solution (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a known volume of the biological sample (e.g., 100 µL), add the same fixed amount of the 3-MPA-d4 internal standard solution as used in the calibration standards.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for further purification.

-

(Optional) Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further sample clean-up and concentration.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

-

Liquid Chromatography (LC): Use a suitable C18 column to separate 3-MPA from other matrix components. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mass Spectrometry (MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set a specific precursor-to-product ion transition for 3-MPA.

-

Set a specific precursor-to-product ion transition for 3-MPA-d4.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the 3-MPA and 3-MPA-d4 MRM transitions.

-

Calculate the ratio of the peak area of 3-MPA to the peak area of 3-MPA-d4 for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the 3-MPA calibration standards.

-

Determine the concentration of 3-MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for Quantitative Analysis using 3-MPA-d4

Caption: Workflow for 3-MPA quantification using 3-MPA-d4 as an internal standard.

Potential Research Application: Kinetic Isotope Effect Studies

Deuterium labeling can slow down metabolic reactions due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This can lead to a slower rate of reaction for deuterated compounds if the C-H bond cleavage is the rate-determining step in a metabolic pathway.

While no specific studies utilizing this compound to investigate the KIE have been prominently found, this remains a viable and interesting area of research. Such studies could elucidate the metabolic fate of 3-MPA and determine if altering its metabolic rate through deuteration affects its pharmacological or toxicological properties. For instance, since 3-MPA is a known inhibitor of certain enzymes, studying the KIE could provide insights into its mechanism of action and inform the design of new drugs with modified pharmacokinetic profiles.

Logical Relationship for Investigating Kinetic Isotope Effects

Caption: Logical workflow for a kinetic isotope effect study of 3-MPA-d4.

References

A Technical Guide to the Isotopic Purity and Enrichment of 3-Mercaptopropionic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Mercaptopropionic acid-d4 (d4-MPA), a deuterated analog of 3-Mercaptopropionic acid (MPA). This stable isotope-labeled compound is a critical tool in biomedical research and drug development, particularly in mass spectrometry-based applications for quantitative analysis and as a metabolic tracer. Its utility stems from the mass shift introduced by the deuterium (B1214612) atoms, which allows for its clear differentiation from the endogenous, unlabeled counterpart.

Data Presentation: Isotopic Purity and Chemical Properties

The isotopic enrichment and chemical purity of this compound are paramount for its effective use in sensitive analytical methods. The following tables summarize the key quantitative data for this compound.

| Parameter | Specification | Typical Analytical Method |

| Isotopic Enrichment | ≥ 99 atom % D[1] | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Positions | 2,2,3,3 | NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC, GC |

| Isotopic Distribution (Illustrative for 99 atom % D) | Relative Abundance |

| d4 (HSCD₂CD₂COOH) | > 98% |

| d3 | < 2% |

| d2 | < 0.1% |

| d1 | < 0.01% |

| d0 (unlabeled) | < 0.01% |

| Chemical and Physical Properties | |

| Molecular Formula | C₃H₂D₄O₂S |

| Molecular Weight | 110.16 g/mol [1] |

| CAS Number | 1141488-67-6[1] |

| Unlabeled CAS Number | 107-96-0[1] |

| Appearance | Colorless oil |

| Boiling Point (unlabeled) | 110-111 °C at 15 mmHg |

| Melting Point (unlabeled) | 16.9 °C[2] |

| Density (unlabeled) | 1.218 g/mL at 25 °C |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic enrichment and for the application of this compound in experimental settings.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of deuterium incorporation in this compound.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) coupled with Liquid Chromatography (LC).

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). Create a series of dilutions to determine the linear range of the instrument.

-

LC-HRMS Analysis: Inject the sample into the LC-HRMS system. While chromatographic separation may not be essential for a pure standard, it can help eliminate potential interferences.

-

Mass Spectral Acquisition: Acquire the full scan mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis:

-

Identify the ion cluster corresponding to the molecular ion of this compound and its isotopologues (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the following formula:

where n is the number of deuterium atoms (0 to 4) and A_n is the peak area of the corresponding isotopologue.

-

Determination of Isotopic Purity by NMR Spectroscopy

Objective: To confirm the positions of deuteration and assess the isotopic enrichment.

Instrumentation: High-field Nuclear Magnetic Resonance (NMR) Spectrometer.

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the 2 and 3 positions, compared to an unlabeled standard, provides qualitative confirmation of deuteration. Residual proton signals can be integrated to estimate the percentage of non-deuterated species.

-

²H NMR Acquisition: Acquire a ²H (Deuterium) NMR spectrum. The presence of signals corresponding to the 2 and 3 positions confirms the sites of deuteration. The relative integration of these signals can be used to assess the distribution of deuterium.

Signaling Pathway and Experimental Workflow

Inhibition of GABA Synthesis

3-Mercaptopropionic acid is a known inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2][3][4][5][6] This inhibition leads to a reduction in GABA levels in the brain, which can induce convulsions.[2][3] The deuterated form, this compound, is expected to have a similar mechanism of action and can be used to trace the metabolic fate of the molecule in such studies.

Experimental Workflow: Use as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of unlabeled 3-Mercaptopropionic acid in biological samples due to its similar chemical and physical properties and its distinct mass.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 3. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Gold Standard of Precision: A Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of chromatography and mass spectrometry, the pursuit of precision and accuracy is paramount. The inherent variability in complex biological matrices, sample preparation, and instrument performance necessitates a robust method of normalization. This in-depth technical guide explores the core principles, practical applications, and detailed methodologies of using deuterium-labeled compounds as internal standards (IS), the industry's "gold standard" for mitigating analytical variability and ensuring the integrity of quantitative data.[1]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard is the concept of isotope dilution mass spectrometry (IDMS).[1] A known quantity of a stable isotope-labeled internal standard (SIL-IS), a version of the analyte where one or more hydrogen atoms have been replaced by the heavier, non-radioactive isotope deuterium (B1214612) (²H or D), is added to the sample at the earliest stage of preparation.[1][2] This SIL-IS is chemically and physically almost identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][4] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer.[3]

By adding a known and constant amount of the deuterated standard to every sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2] This ratio remains consistent even if the absolute signal intensities fluctuate, effectively normalizing for experimental variability.[2][5]

Key Advantages:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the analyte signal.[2][6] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2][6]

-

Compensation for Sample Preparation Variability: A deuterated internal standard corrects for inconsistencies at multiple stages of the analytical process, including extraction efficiency, volumetric dilutions, and analyte loss during sample preparation.[1][2]

-

Improved Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of quantitative data, which is crucial for making informed decisions in drug development.[6]

-

Enhanced Assay Robustness: By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods, leading to higher sample throughput and fewer failed analytical runs.[6]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory agencies such as the European Medicines Agency (EMA) and is considered a best practice in bioanalytical method validation.[6][7]

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[3][8]

-

Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[3][8] While it can be a simpler approach, care must be taken to ensure the deuterium labels are not on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), as this can lead to isotopic instability.[8][9]

-

De Novo Chemical Synthesis: This approach offers greater control over the position and number of deuterium labels by using deuterated starting materials or reagents.[3] It is the preferred method for creating stable and reliable internal standards.

Selection Criteria for a High-Quality Deuterated Internal Standard

Several factors are crucial for the successful application of a deuterium-labeled internal standard in quantitative bioanalysis:

-

Isotopic Purity: The SIL-IS should have high isotopic enrichment (typically >98%) to avoid interference with the measurement of the analyte.[3]

-

Chemical Purity: High chemical purity (>99%) is essential to prevent the introduction of interfering substances.[3]

-

Stability of the Label: Deuterium atoms should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.[8]

-

Mass Shift: A sufficient mass difference between the analyte and the internal standard is necessary to prevent mass spectrometric cross-talk. A mass difference of 4-5 Da is often recommended.[10]

Quantitative Data and Performance Metrics

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize validation and pharmacokinetic data from various studies, illustrating the enhanced accuracy and precision achieved.

| Analyte | Internal Standard Type | Mean Bias (%) | Precision (CV %) | Reference |

| Kahalalide F | Structural Analogue | 96.8 | - | [9][11] |

| Kahalalide F | Deuterated IS | 100.3 | - | [9][11] |

| Sirolimus | Analogue IS | - | 7.6 - 9.7 | [9] |

| Sirolimus | Deuterated IS | - | 2.7 - 5.7 | [9] |

Table 1: Comparison of Assay Performance with Different Internal Standards. This table highlights the significant improvement in accuracy (mean bias closer to 100%) and precision (lower coefficient of variation) when a deuterated internal standard is used compared to a structural analogue.[9][11]

| Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance with Deuterated IS |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |

| Precision | ≤15% CV (≤20% at LLOQ) | ≤10% CV |

| Linearity (r²) | ≥0.99 | ≥0.995 |

Table 2: Typical Validation Results for an LC-MS/MS Method Using a Deuterated Internal Standard. This table summarizes typical validation results for a bioanalytical method, demonstrating that the use of a deuterated internal standard allows for the achievement of regulatory requirements for accuracy, precision, and linearity.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This protocol is a representative example for the quantification of a small molecule drug in human plasma.

Materials:

-

Human plasma samples

-

Deuterated Internal Standard (IS) working solution

-

Acetonitrile (B52724) (ACN), LC-MS grade, ice-cold

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Methodology:

-

Thaw frozen plasma samples on ice.

-

Vortex samples to ensure homogeneity.[2]

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.[1]

-

Add 20-25 µL of the IS working solution to each tube (except for blank matrix samples).[1][2]

-

Vortex briefly (5-10 seconds).[1]

-

Add 250-300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.[5]

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[1][5]

LC-MS/MS Analysis

This protocol is a generalized example for the analysis of a small molecule drug and its deuterated internal standard.

Instrumentation:

-

UPLC/HPLC System

-

Triple Quadrupole Mass Spectrometer

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution: A typical gradient would involve a linear ramp from a low percentage of Mobile Phase B to a high percentage over several minutes to elute the analyte and internal standard, followed by a wash and re-equilibration step.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters (e.g., Gas 1, Gas 2, Curtain Gas, Temperature, IonSpray Voltage): These will be optimized for the specific analyte and instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard will be determined during method development.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict key workflows and logical relationships in the application of deuterium-labeled internal standards.

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: How a deuterated IS corrects for various sources of analytical variability.

Caption: End-to-end workflow for a pharmacokinetic study utilizing a deuterated internal standard.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry, offering a reliable means to correct for analytical variability and ensure accurate and precise results.[3] A thorough understanding of their synthesis, selection criteria, and proper implementation is essential for any researcher, scientist, or drug development professional working in this field. By leveraging the power of isotope dilution, these standards enable the generation of high-quality, regulatory-grade data that is fundamental to advancing scientific research and bringing new therapeutics to patients.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. benchchem.com [benchchem.com]

- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. scispace.com [scispace.com]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling has emerged as a powerful and indispensable tool in the study of cellular metabolism, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By tracing the fate of atoms through metabolic pathways, researchers can gain profound insights into cellular physiology, identify metabolic dysregulations in disease, and accelerate the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of isotopic labeling in metabolic studies, with a focus on practical application for researchers in academia and the pharmaceutical industry.

Core Principles of Isotopic Labeling

At its heart, isotopic labeling involves the use of molecules in which one or more atoms have been replaced with a stable, heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1] These labeled compounds, often referred to as tracers, are introduced into a biological system, where they are taken up by cells and metabolized in the same manner as their naturally occurring, unlabeled counterparts.[1] The key advantage of using stable isotopes is that they are non-radioactive and therefore safe for a wide range of in vitro and in vivo applications.[1]

The journey of the labeled atoms through various metabolic pathways can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] These methods can distinguish between molecules containing the heavy isotope (isotopologues) and their unlabeled forms based on differences in mass or nuclear spin properties.[2][3] By analyzing the distribution and abundance of these isotopologues in different metabolites over time, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux), and identify the contributions of different substrates to cellular metabolism.[2][4]

Key Experimental Techniques

The successful implementation of isotopic labeling studies relies on a combination of robust experimental design, precise analytical measurements, and sophisticated data analysis. The two primary analytical platforms used in these studies are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

MS is the most widely used technique for analyzing isotopically labeled samples due to its high sensitivity and resolution.[2] Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the detection and quantification of a wide range of metabolites.[2] In a typical LC-MS experiment, metabolites are first separated based on their physicochemical properties and then ionized. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the differentiation of unlabeled and labeled metabolites.[1] The relative abundance of each isotopologue provides a mass isotopologue distribution (MID), which is a key parameter for metabolic flux analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While generally less sensitive than MS, NMR spectroscopy offers the unique advantage of providing positional information about the isotopic label within a molecule.[3] This ability to distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions) can be crucial for resolving complex metabolic pathways.[3] 1D and 2D NMR techniques can be used to identify and quantify labeled metabolites in complex biological samples with minimal sample preparation.[6][7]

Quantitative Data Presentation

A primary output of isotopic labeling studies is quantitative data on metabolic fluxes and substrate contributions. Presenting this data in a clear and structured format is essential for interpretation and comparison across different experimental conditions.

| Parameter | Control Group | Treatment Group | p-value | Reference |

| Glucose Uptake Rate (nmol/10^6 cells/hr) | 15.2 ± 1.8 | 25.7 ± 2.3 | <0.01 | [8] |

| Lactate Secretion Rate (nmol/10^6 cells/hr) | 28.1 ± 3.1 | 45.9 ± 4.5 | <0.01 | [8] |

| Fractional Contribution of Glucose to Citrate (%) | 45.3 ± 5.2 | 68.1 ± 6.7 | <0.05 | [9] |

| Fractional Contribution of Glutamine to Citrate (%) | 51.8 ± 6.1 | 28.4 ± 4.9 | <0.05 | [9] |

| Pentose Phosphate Pathway Flux (% of Glucose Uptake) | 8.3 ± 1.1 | 15.6 ± 2.0 | <0.01 | [10] |

Table 1: Example of Quantitative Metabolic Flux Data. This table illustrates how quantitative data from a hypothetical isotopic labeling experiment comparing a control and a treatment group can be presented. The data includes key metabolic rates and the fractional contribution of different substrates to a central metabolite, citrate.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Citrate | 15.2% | 5.1% | 35.8% | 8.2% | 30.5% | 3.1% | 2.1% |

| Glutamate | 20.7% | 4.3% | 10.1% | 2.5% | 58.3% | 4.1% | - |

| Aspartate | 33.1% | 6.8% | 15.4% | 42.1% | 2.6% | - | - |

| Malate | 25.9% | 7.2% | 22.3% | 40.1% | 4.5% | - | - |

Table 2: Example of Mass Isotopologue Distribution (MID) Data. This table shows the percentage of different isotopologues for several key metabolites after labeling with [U-¹³C₆]-glucose. M+n represents the metabolite with 'n' ¹³C atoms incorporated.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in isotopic labeling studies.

Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling cultured cells with uniformly labeled ¹³C-glucose to trace its metabolism through central carbon pathways.[11][12]

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium

-

Glucose-free cell culture medium (e.g., DMEM)

-

[U-¹³C₆]-Glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (B129727), pre-chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes, pre-chilled

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of labeling.

-

Media Preparation: Prepare the labeling medium by dissolving [U-¹³C₆]-glucose in glucose-free medium to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS and other necessary components like L-glutamine and antibiotics. Sterile filter the complete labeling medium.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The incubation time depends on the metabolic pathway of interest and the time required to reach isotopic steady state.

-

Metabolism Quenching and Metabolite Extraction:

-

Place the culture plate on a bed of dry ice to rapidly cool the cells and quench metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glucose.

-

Aspirate the PBS completely.

-

Add 1 mL of pre-chilled 80% methanol to each well.

-

Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate vigorously for 30 seconds.

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

-

Protocol 2: LC-MS Analysis of ¹³C-Labeled Metabolites

This protocol provides a general workflow for the analysis of polar metabolites from ¹³C-labeling experiments using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[13]

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

-

HILIC chromatography column

-

High-resolution mass spectrometer (e.g., Q-Exactive or similar)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 80% acetonitrile).

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the HILIC column.

-

Separate the metabolites using a gradient of decreasing acetonitrile concentration. For example:

-

0-2 min: 80% B

-

2-12 min: 80% to 20% B

-

12-15 min: 20% B

-

15-16 min: 20% to 80% B

-

16-20 min: 80% B (re-equilibration)

-

-

-

Mass Spectrometry Analysis:

-

Analyze the eluent from the LC system using the mass spectrometer in both positive and negative ion modes.

-

Acquire data in full scan mode with a high resolution (e.g., >70,000) to accurately determine the m/z of the different isotopologues.

-

Use a targeted Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) approach to enhance the detection of specific labeled metabolites.

-

-

Data Analysis:

-

Process the raw data using specialized software to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

-

Correct the raw peak areas for the natural abundance of ¹³C.

-

Calculate the Mass Isotopologue Distribution (MID) for each metabolite.

-

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Conclusion

Isotopic labeling is a cornerstone of modern metabolic research, providing a dynamic and quantitative view of cellular biochemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these techniques is paramount for advancing our knowledge of health and disease and for the development of effective therapeutic strategies. This guide has provided an in-depth overview of the core principles, experimental protocols, and data presentation methods in isotopic labeling studies. By leveraging the power of stable isotope tracers, the scientific community can continue to unravel the complexities of metabolism and translate these findings into meaningful clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of metabolic pathways activated in cancer cells as determined through isotopic labeling and network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

3-Mercaptopropionic Acid-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for 3-Mercaptopropionic acid-d4. It is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented profile of its non-deuterated analogue, 3-Mercaptopropionic acid. The isotopic substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the chemical's primary hazardous properties. Users should always consult the most current SDS provided by their supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction to this compound

This compound is a deuterated form of 3-Mercaptopropionic acid (3-MPA), an organosulfur compound containing both a thiol and a carboxylic acid functional group.[1][2] This bifunctionality makes it a versatile reagent in various scientific and industrial applications. In pharmaceutical research and drug development, deuterated compounds are increasingly used to investigate drug metabolism, pharmacokinetics, and to potentially enhance a drug's metabolic stability.[3][4][5] The substitution of deuterium for hydrogen can slow the rate of metabolic breakdown, potentially leading to a longer drug half-life and reduced dosing frequency.[5][6]

The non-deuterated form, 3-MPA, is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as a capping agent for nanoparticles, a corrosion inhibitor, and as a chain transfer agent in polymer chemistry.[1][2][7] Given these applications, it is crucial for laboratory personnel to be thoroughly familiar with the safety and handling precautions for this class of compounds.

Hazard Identification and Classification

3-Mercaptopropionic acid is classified as a hazardous substance. The primary hazards are its acute toxicity if swallowed, and its corrosive nature, causing severe skin burns and eye damage.[8][9][10][11] It is also noted for its strong, unpleasant odor (stench).[8]

GHS Hazard Classification (based on 3-Mercaptopropionic Acid)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[8][10] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[8][10] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[9][11] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[9] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals. |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life. |

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for 3-Mercaptopropionic acid. These values are expected to be very similar for the d4 analogue.

| Property | Value |

| Molecular Formula | C₃H₂D₄O₂S |

| Appearance | Colorless to pale yellow liquid.[7] |

| Odor | Stench.[8] |

| Melting Point | 15 - 18 °C (59 - 64 °F).[8] |

| Boiling Point | 110 - 111 °C (230 - 232 °F) at 20 hPa (15 mmHg).[8] |

| Density | 1.218 g/mL at 25 °C. |

| Solubility | Soluble in water.[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8]

-

Skin and Body Protection: A lab coat, apron, or other protective clothing to prevent skin contact.[8]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for handling this compound.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed to prevent leakage.[8]

-

Store in a corrosive-resistant container.

-

Store locked up.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

The following diagram outlines the initial first aid response to different types of exposure.

Caption: First aid response to exposure incidents.

Spill and Leak Procedures

In the event of a spill, the primary goals are to contain the spill, prevent it from entering drains, and clean it up safely.

Caption: Step-by-step spill response workflow.

Toxicological Information

The toxicological data for 3-Mercaptopropionic acid is summarized below. It is highly toxic if ingested.

| Route of Exposure | Toxicological Data |

| Oral (Acute) | LD50 Rat: 96 mg/kg. |

| Inhalation | Harmful if inhaled. |

| Skin Corrosion | Causes severe skin burns.[8][10] |

| Eye Damage | Causes serious eye damage.[9][11] |

| Carcinogenicity | Not classified as a carcinogen by IARC or ACGIH.[8] |

Experimental Protocols and Applications

While specific experimental protocols for this compound are not widely published, its use can be inferred from the applications of its non-deuterated counterpart and the general use of deuterated compounds in research.

-

Metabolic Studies: As a deuterated compound, it can be used as an internal standard in mass spectrometry-based assays to track the metabolic fate of a parent drug or to quantify metabolites.[3][4]

-

Nanoparticle Functionalization: The thiol group has a strong affinity for gold and other noble metal surfaces, making it useful for creating hydrophilic coatings on quantum dots and other nanoparticles for biological applications.[12]

-

Pharmaceutical Synthesis: It can serve as a deuterated building block in the synthesis of novel drug candidates, where the deuterium may confer improved pharmacokinetic properties.[13]

When using this compound in any experimental setting, it is imperative to incorporate the handling and safety precautions outlined in this guide into the experimental design and standard operating procedures. A thorough risk assessment should be performed for each specific protocol.

References

- 1. atamankimya.com [atamankimya.com]

- 2. nbinno.com [nbinno.com]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 6. Drug Developers Look to Deuterated Drugs as Risk Managed Opportunity - Drug Discovery Today [drugdiscoverytoday.com]

- 7. What Is 3-Mercaptopropionic Acid (3-MPA) and How Is It Used in Industry? [jindunchemical.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. chemos.de [chemos.de]

- 10. This compound | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]

- 11. 3-Mercaptopropionic Acid MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]

- 12. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 3-Mercaptopropionic Acid-d4 as an Internal Standard for LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA) is a sulfur-containing carboxylic acid involved in various biological and industrial processes. Accurate quantification of 3-MPA in biological matrices is crucial for understanding its physiological roles and for monitoring potential exposures in industrial settings. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like 3-MPA. The use of a stable isotope-labeled internal standard, such as 3-Mercaptopropionic acid-d4 (3-MPA-d4), is essential for achieving high accuracy and precision in LC-MS analysis by correcting for matrix effects and variations during sample preparation and injection.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 3-MPA in biological samples by LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The internal standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals can be used to accurately determine the concentration of the analyte in the original sample, compensating for any losses or variations during the analytical process.

Experimental Protocols

Materials and Reagents

-

3-Mercaptopropionic acid (3-MPA) standard

-

This compound (3-MPA-d4) internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Trichloroacetic acid (TCA)

-

Human plasma (or other relevant biological matrix)

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 3-MPA and 3-MPA-d4 into separate 10 mL volumetric flasks.

-

Dissolve in LC-MS grade water and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 3-MPA by serial dilution of the primary stock solution with LC-MS grade water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the 3-MPA-d4 primary stock solution with LC-MS grade water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

-

Add 10 µL of the 100 ng/mL 3-MPA-d4 internal standard working solution to each sample, calibrator, and quality control sample (except for the blank).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 2 |

| 1.0 | 2 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 2 |

| 6.0 | 2 |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Mercaptopropionic acid | 105.0 | 59.0 | 20 | 10 |

| This compound | 109.0 | 63.0 | 20 | 10 |

Data Presentation

Method Validation Summary

The performance of the LC-MS/MS method for the quantification of 3-MPA using 3-MPA-d4 as an internal standard was validated for linearity, precision, accuracy, and recovery.

Table 1: Linearity of the Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 3-Mercaptopropionic acid | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| 3 (Low QC) | < 10% | < 15% | 85 - 115% |

| 50 (Mid QC) | < 10% | < 15% | 85 - 115% |

| 800 (High QC) | < 10% | < 15% | 85 - 115% |

Table 3: Recovery

| Analyte | Low QC Recovery (%) | Mid QC Recovery (%) | High QC Recovery (%) |

| 3-Mercaptopropionic acid | > 85% | > 85% | > 85% |

Visualizations

Caption: Experimental workflow for the quantification of 3-MPA using 3-MPA-d4 as an internal standard.

Caption: Logical relationship illustrating the role of the internal standard in accurate quantification.

Application Note: Quantitative Analysis of 3-Mercaptopropionic Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercaptopropionic acid (3-MPA) is a sulfur-containing organic compound that plays a role in various biological and chemical processes. It is utilized in the synthesis of pharmaceuticals and acts as a chain transfer agent in polymerization. Given its reactivity and potential toxicological relevance, a robust and reliable method for its quantification in biological matrices is essential for preclinical and clinical studies. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-MPA in human plasma. The use of a stable isotope-labeled deuterated internal standard (3-MPA-d4) ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Principle

The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (3-MPA-d4), which is chemically identical to the analyte but has a different mass, is added to the plasma samples at the beginning of the sample preparation process. The analyte and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted samples are analyzed by LC-MS/MS. The chromatographic system separates 3-MPA from other endogenous plasma components. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, detects and quantifies the specific precursor-to-product ion transitions for both 3-MPA and 3-MPA-d4. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of 3-MPA in the sample, effectively correcting for any sample loss during preparation or fluctuations in instrument response.

Application Notes and Protocols for 3-Mercaptopropionic acid-d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Mercaptopropionic acid-d4 (3-MPA-d4) in cell culture experiments. This document outlines the underlying principles, detailed experimental protocols, and data analysis workflows for studying metabolic pathways and enzyme kinetics using this stable isotope-labeled compound.

Introduction

3-Mercaptopropionic acid (3-MPA) is a well-characterized inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1] By using the deuterated form, this compound, researchers can trace the metabolic fate of this molecule and its impact on cellular metabolism with high precision using mass spectrometry. The stable isotopes do not significantly alter the chemical properties of the molecule, making it an excellent tool for metabolic flux analysis and pharmacokinetic studies in a cell culture environment.[2]

The primary application of 3-MPA-d4 in a research setting is to quantitatively assess the inhibition of GABA synthesis and to study the downstream effects of this inhibition on cellular function. This can be particularly relevant in neuroscience research, cancer biology, and drug development, where the GABAergic system plays a crucial role.

Physicochemical Properties and Handling

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value | Reference |

| Molecular Formula | C₃H₂D₄O₂S | [3] |

| Molecular Weight | 110.17 g/mol | [3] |

| Appearance | Colorless oil | [4] |

| Melting Point | 16.8 °C | [3] |

| Boiling Point | 111 °C at 15 mmHg | [3] |

| Solubility | Soluble in water, alcohol, benzene, and ether | [3] |

| Stability | Stable under recommended storage conditions. May decompose at high temperatures or in the presence of strong oxidizing agents. |

Storage: Store at room temperature in a tightly sealed container.[4]

Handling: 3-Mercaptopropionic acid is toxic if swallowed and can cause skin and eye irritation.[5] It is recommended to handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mechanism of Action: Inhibition of GABA Synthesis

3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD).[1] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA.[6] By inhibiting GAD, 3-MPA leads to a reduction in GABA levels.[7]

Experimental Protocols

The following protocols provide a framework for using 3-MPA-d4 in cell culture for stable isotope tracing experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

-

Determine the appropriate solvent. Based on its properties, 3-MPA-d4 is soluble in water and common organic solvents. For cell culture applications, sterile phosphate-buffered saline (PBS) or the cell culture medium itself are recommended.

-

Prepare a concentrated stock solution. Weigh a precise amount of 3-MPA-d4 and dissolve it in the chosen solvent to create a stock solution (e.g., 10 mM).

-

Sterilize the stock solution. Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

-

Store the stock solution. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.

Protocol 2: Cell Culture and Labeling with 3-MPA-d4

-

Cell Seeding. Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Culture. Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂. For metabolic studies, the use of dialyzed FBS is recommended to reduce the concentration of small molecules that could interfere with the analysis.

-

Treatment with 3-MPA-d4. Once the cells have reached the desired confluency, replace the existing medium with fresh medium containing the desired final concentration of 3-MPA-d4. The optimal concentration should be determined empirically, but based on in vitro enzyme inhibition data, a starting range of 1-100 µM is suggested.

-

Incubation. Incubate the cells with 3-MPA-d4 for a predetermined period. The incubation time will depend on the specific experimental goals and the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling duration.

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of 3-MPA-d4 on the chosen cell line to ensure that the observed metabolic changes are not due to cell death.

-

Cell Treatment. Seed cells in a 96-well plate and treat with a range of 3-MPA-d4 concentrations. Include an untreated control group.

-

MTT Addition. After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

| Concentration of 3-MPA-d4 | Cell Viability (%) (Example Data) |

| 0 µM (Control) | 100 |

| 1 µM | 98 ± 3 |

| 10 µM | 95 ± 4 |

| 100 µM | 85 ± 6 |

| 1 mM | 50 ± 8 |

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Protocol 4: Sample Preparation for LC-MS Analysis

-

Metabolism Quenching and Cell Harvesting. After incubation with 3-MPA-d4, rapidly quench cellular metabolism by washing the cells with ice-cold PBS. Harvest the cells by scraping in a cold quenching solution (e.g., 80% methanol).

-

Cell Lysis. Lyse the cells by sonication or freeze-thaw cycles to release intracellular metabolites.

-

Protein Precipitation. Precipitate proteins by adding a cold solvent such as acetonitrile (B52724) or methanol. Centrifuge the samples to pellet the protein debris.

-

Supernatant Collection. Carefully collect the supernatant, which contains the small molecule metabolites.

-

Sample Concentration. Dry the supernatant using a vacuum concentrator.

-

Reconstitution. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).

Data Analysis and Visualization

The following diagrams illustrate the experimental workflow and the expected data output.

Quantitative Data Summary

The following table summarizes key quantitative data for 3-Mercaptopropionic acid based on available literature. These values can serve as a starting point for designing experiments with 3-MPA-d4.

| Parameter | Value | Species/System | Reference |

| Ki for GAD inhibition | ~5 µM | Rat brain (in vitro) | |

| Concentration for in vitro GABA release inhibition | Threshold ~0.1 mM, significant at 1 mM | Rat brain slices | |

| In vivo dosage causing GABA reduction | 25 mg/kg (i.p.) | Rat | [7] |

| In vivo dosage causing cardiovascular effects | 97.5 - 195 mg/kg (i.p.) | Guinea pig |

Conclusion

This compound is a valuable tool for investigating the inhibition of GABA synthesis and its metabolic consequences in cell culture. By following the protocols outlined in these application notes, researchers can obtain reliable and reproducible data to advance their understanding of the GABAergic system in health and disease. Careful optimization of experimental conditions for each specific cell line and research question is essential for successful outcomes.

References

- 1. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. researchgate.net [researchgate.net]

- 4. A convulsant, 3-mercaptopropionic acid, decreases the level of GABA in pancreatic islets of rat as well as that of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time course of effects of 3-mercaptopropionic acid on GABA levels in different brain regions in guinea pigs: possible relationship with associated cardiovascular changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Short-Chain Fatty Acids in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are key metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1][2][3] These molecules are crucial signaling molecules that play a significant role in maintaining physiological homeostasis and have been implicated in a range of diseases, including inflammatory bowel disease, colon cancer, diabetes, and neurodegenerative disorders.[2][3] Consequently, the accurate and robust quantification of SCFAs in various biological matrices is essential for understanding their role in health and disease and for the development of novel therapeutics.

This application note provides a detailed protocol for the analysis of SCFAs using a derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS offers high sensitivity and specificity, making it the preferred platform for SCFA analysis. However, the inherent volatility and high polarity of SCFAs present analytical challenges, such as poor retention on reversed-phase chromatography columns and inefficient ionization.[1][4] To overcome these limitations, a chemical derivatization step is employed to enhance the chromatographic properties and ionization efficiency of the analytes.[5] This protocol details a widely used method involving derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH), followed by reversed-phase LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of SCFAs is depicted below. The process begins with sample collection and preparation, followed by a chemical derivatization step. The derivatized SCFAs are then separated by liquid chromatography and detected by tandem mass spectrometry.

Materials and Reagents

-